2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocycle known for its pharmacological and agrochemical applications . 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine features a chlorine atom at position 2 and a methyl group at position 6. These substituents modulate electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSVXKSHTYXFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization using phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key analogs and their substituent effects are summarized below:
Key Observations :
- Chlorine at position 2 (as in the target compound) is common in herbicidal triazolopyrimidines .
- Trifluoromethyl (CF₃) substituents (e.g., ) increase metabolic stability and electron-withdrawing effects, which may improve pharmacokinetics.
- Bromine (e.g., ) introduces steric bulk and alters electronic density, affecting target binding.
Biological Activity
2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of various kinases and its implications in therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H6ClN3
- CAS Number : 1547026-61-8
The compound features a fused triazole and pyridine ring system, contributing to its unique reactivity and biological properties.
The primary target of this compound is Casein Kinase 2 (CSNK2) . The compound inhibits CSNK2 by replacing a key amide group necessary for binding with potent pyrazolo[1,5-a]pyrimidine inhibitors. This interaction disrupts the biochemical pathways involved in the replication of β-coronaviruses, showcasing its potential in antiviral applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazolo[1,5-a]pyridines can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have been explored for their ability to inhibit TGF-β type I receptor kinase (ALK5), which is implicated in fibrotic diseases and cancer .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal properties. Its structural characteristics allow it to interact with microbial enzymes or receptors effectively.
Table 1: Summary of Key Research Findings
Detailed Case Study: Inhibition of ALK5
A notable study evaluated the inhibition of ALK5 by a triazolo[1,5-a]pyridine derivative closely related to this compound. The compound demonstrated an IC50 value of 0.013 μM in kinase assays and showed high selectivity against a panel of 320 protein kinases. Pharmacokinetic studies revealed significant systemic exposure and bioavailability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
